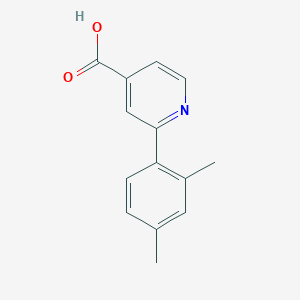

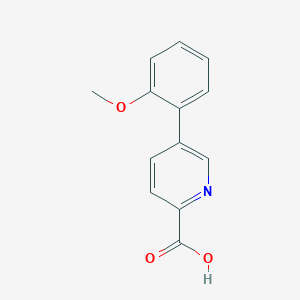

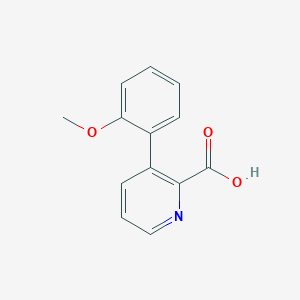

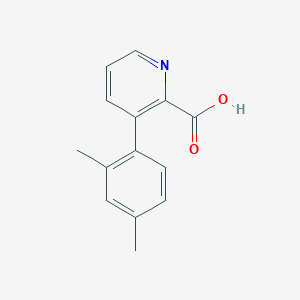

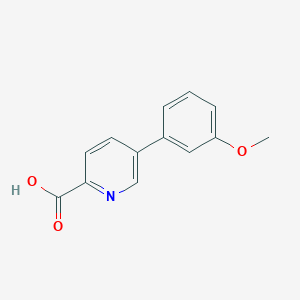

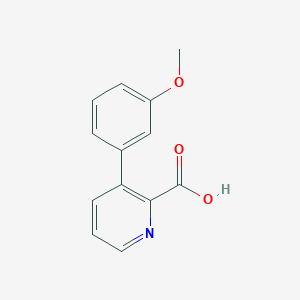

3-(3-Methoxyphenyl)picolinic acid, 95%

Vue d'ensemble

Description

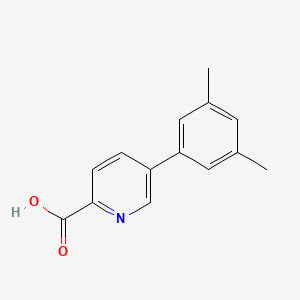

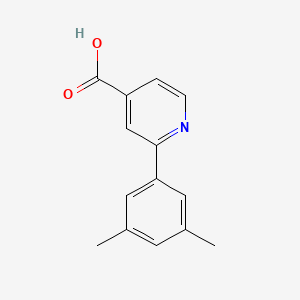

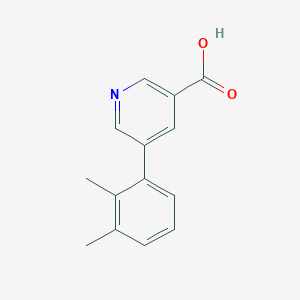

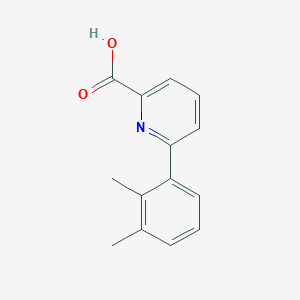

“3-(3-Methoxyphenyl)picolinic acid” is a derivative of picolinic acid, which is an organic compound with the formula C5H4NCOOH . It is a derivative of pyridine with a carboxylic acid (COOH) substituent at the 2-position . Picolinic acid is known to help in the absorption of zinc and other trace elements from our gut .

Synthesis Analysis

While there isn’t specific information available on the synthesis of “3-(3-Methoxyphenyl)picolinic acid”, picolinic acid itself can be formed from 2-methylpyridine by oxidation, e.g., by means of potassium permanganate (KMnO4) . In a related study, pinacol boronic esters, which are highly valuable building blocks in organic synthesis, were used in a catalytic protodeboronation .Molecular Structure Analysis

The molecular structure of picolinic acid has been studied using FT-IR and FT-Raman spectra . The optimized geometry is obtained by scaled quantum mechanical calculations using density functional theory employing the B3LYP functional with the 6–311++G (d, p) basis set .Chemical Reactions Analysis

Picolinic acid has been found to interact with chromium(III) in weak acid aqueous solution, resulting in the formation of a complex upon substitution of water molecules in the chromium(III) coordination sphere .Physical And Chemical Properties Analysis

Picolinic acid is a white solid that is soluble in water . The FT-IR and FT-Raman spectra of 3-methyl picolinic acid (MPA) are recorded in the ranges 4000–450 cm –1 and 4000–50 cm –1, respectively .Applications De Recherche Scientifique

Antioxidant Activity and Health Benefits

Studies on antioxidants, such as those found in phenolic compounds, highlight their importance in mitigating oxidative stress, which is implicated in various chronic diseases and aging processes. For example, a comprehensive review of analytical methods for determining antioxidant activity discusses the significance of these methods in evaluating the antioxidant capacity of complex samples, including phenolic compounds. This suggests that 3-(3-Methoxyphenyl)picolinic acid, with its phenolic structure, could be researched for antioxidant properties using similar methodologies (Munteanu & Apetrei, 2021).

Pharmacological Importance

Phenolic acids, including syringic acid which shares a methoxyphenyl group similar to 3-(3-Methoxyphenyl)picolinic acid, have been studied for their wide range of therapeutic applications. This includes potential benefits in preventing diseases such as diabetes and cancer, as well as possessing antioxidant, antimicrobial, and anti-inflammatory activities. These findings open avenues for research into 3-(3-Methoxyphenyl)picolinic acid's pharmacological applications (Srinivasulu et al., 2018).

Environmental Applications

The role of phenolic compounds in environmental remediation and pollution treatment is another area of interest. For instance, enzymatic approaches to degrade various organic pollutants in wastewater have been enhanced by the presence of certain redox mediators, including phenolic compounds. This suggests potential research into the environmental applications of 3-(3-Methoxyphenyl)picolinic acid, particularly in bioremediation and pollution treatment processes (Husain & Husain, 2007).

Mécanisme D'action

Target of Action

The primary targets of 3-(3-Methoxyphenyl)picolinic acid are Zinc Finger Proteins (ZFPs) . ZFPs are involved in various cellular processes, including viral replication and packaging, as well as normal cell homeostatic functions .

Mode of Action

3-(3-Methoxyphenyl)picolinic acid interacts with its targets by binding to ZFPs . This binding changes the structures of ZFPs and disrupts zinc binding, thereby inhibiting their function .

Biochemical Pathways

It is known that the compound plays a key role inzinc transport . This suggests that it may affect pathways related to zinc metabolism and homeostasis.

Pharmacokinetics

It is known that the compound is a metabolite of tryptophan and is produced in the body on a daily basis . This suggests that it may have good bioavailability. More research is needed to fully understand the pharmacokinetics of this compound.

Result of Action

The molecular and cellular effects of 3-(3-Methoxyphenyl)picolinic acid’s action include its role as an anti-infective and immunomodulator . It has been shown to be an anti-viral in vitro and in vivo, and sometimes works in conjunction with other cytokines such as interferon gamma to affect immune responses .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-(3-methoxyphenyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c1-17-10-5-2-4-9(8-10)11-6-3-7-14-12(11)13(15)16/h2-8H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCNGRUOQNGJXJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=C(N=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Methoxyphenyl)pyridine-2-carboxylic acid | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.